Homoeriodictyol

Catalog No.
S592162
CAS No.
446-71-9
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoeriodictyol

CAS Number

446-71-9

Product Name

Homoeriodictyol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1

InChI Key

FTODBIPDTXRIGS-ZDUSSCGKSA-N

Synonyms

Homoeriodictyol

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O
  • Reducing amyloid beta (Aβ) deposition

    Aβ plaques are a hallmark feature of AD, and their accumulation is believed to contribute to neuronal death. Studies have shown that Homoeriodictyol, along with its close relative Eriodictyol, can reduce Aβ levels in the brains of mice injected with Aβ25-35, a fragment that promotes plaque formation [].

  • Inhibiting the NLRP3 inflammasome

    This protein complex plays a crucial role in neuroinflammation, which is another key factor in AD progression. Research suggests that Homoeriodictyol and Eriodictyol can suppress the activation of the NLRP3 inflammasome, thereby mitigating neuroinflammation and potentially protecting neurons [].

  • Improving memory and recognition

    Studies in mice have shown that treatment with Homoeriodictyol and Eriodictyol significantly improved their performance in memory and recognition tasks, compared to those not receiving the treatment [].

Homoeriodictyol is a naturally occurring flavanone, specifically a trihydroxyflavanone, with the chemical formula C16H14O6C_{16}H_{14}O_6. It is structurally characterized by three hydroxyl groups located at positions 4', 5, and 7, along with a methoxy group at position 3' . This compound is primarily derived from the biosynthesis of eriodictyol, another flavanone, and is found in various plant species, particularly in the leaves of barley .

Homoeriodictyol can undergo several chemical transformations:

  • Methylation: The compound can be synthesized from eriodictyol through the action of flavone 3'-O-methyltransferase, which transfers a methyl group to the hydroxyl group at the 3' position .
  • Oxidation and Reduction: Like many flavonoids, homoeriodictyol can participate in redox reactions, which may affect its biological activity and stability.
  • Conjugation: The compound can form conjugates with sugars or other molecules, enhancing its solubility and potential bioactivity.

Homoeriodictyol exhibits various biological activities:

  • Glucose Uptake Modulation: Research indicates that homoeriodictyol enhances glucose uptake in differentiated Caco-2 cells via sodium-coupled glucose transporter SGLT-1, increasing glucose absorption by approximately 29% .
  • Antioxidant Properties: The compound has been shown to protect human endothelial cells against oxidative stress by activating the Nrf2 pathway and inhibiting mitochondrial dysfunction .
  • Neurotransmitter Regulation: In addition to promoting glucose uptake, homoeriodictyol decreases serotonin release in Caco-2 cells and human neural SH-SY5Y cells, suggesting a role in neurotransmitter regulation .

Homoeriodictyol can be synthesized through various methods:

  • Biosynthesis: Utilizing engineered microbial strains such as Streptomyces albidoflavus or Yarrowia lipolytica, researchers have successfully produced homoeriodictyol from precursor compounds like p-coumaric acid and eriodictyol .
  • Chemical Synthesis: Traditional chemical methods involve multi-step reactions to construct the flavanone structure, although these methods may be less efficient compared to biosynthetic approaches.

Homoeriodictyol has several potential applications:

  • Nutraceuticals: Due to its biological activities, particularly its effects on glucose metabolism and antioxidant properties, it may be used in dietary supplements aimed at managing blood sugar levels or oxidative stress.
  • Pharmaceuticals: Its ability to modulate neurotransmitter release positions it as a candidate for developing treatments for conditions like anorexia or malnutrition .
  • Flavoring Agents: As a flavor modifier, homoeriodictyol can be used in food products to enhance taste profiles .

Studies on homoeriodictyol's interactions reveal:

  • Synergistic Effects with Other Compounds: When combined with other flavonoids or polyphenols, homoeriodictyol may exhibit enhanced biological effects, such as improved antioxidant capacity or increased glucose uptake.
  • Targeted Pathways: Its interaction with SGLT-1 indicates specific pathways through which it exerts its effects on glucose metabolism and serotonin release .

Several compounds share structural similarities with homoeriodictyol. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
EriodictyolHydroxylated flavanone without the methoxy groupPrecursor to homoeriodictyol; lower bioactivity
HesperetinContains a methoxy group at position 3'Exhibits different glucose modulation effects
NaringeninHas fewer hydroxyl groups compared to homoeriodictyolKnown for its anti-inflammatory properties
QuercetinA flavonol with more hydroxyl groupsStrong antioxidant but different metabolic effects

Homoeriodictyol's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. Its specific interaction with glucose transport mechanisms further sets it apart from other flavonoids.

Homoeriodictyol belongs to the chemical classification of trihydroxyflavanones, specifically characterized as a 3'-methoxyflavanone containing three strategically positioned hydroxy substituents. The compound's systematic nomenclature identifies it as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, reflecting its complex stereochemical configuration. The molecular structure consists of a flavanone backbone with methoxy groups attached to the C3' atom, categorizing it within the broader class of 3'-O-methylated flavonoids.

The structural characterization reveals hydroxyl groups positioned at the 4', 5, and 7 positions of the flavanone framework, with a methoxy group at the 3' position. This specific arrangement of functional groups contributes significantly to the compound's biological activities and physicochemical properties. The InChI identifier FTODBIPDTXRIGS-ZDUSSCGKSA-N provides a unique chemical fingerprint for computational and database applications. The compound exhibits very weak acidity based on its predicted pKa values and demonstrates practical insolubility in water, characteristics that influence its bioavailability and application methods.

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₆
Molecular Weight302.28 g/mol
CAS Number446-71-9
Stereochemistry(2S) configuration
Water SolubilityPractically insoluble
Chemical ClassTrihydroxyflavanone

Historical Context and Discovery

The discovery and isolation of homoeriodictyol trace back to systematic investigations of the Eriodictyon genus, particularly Eriodictyon californicum, commonly known as yerba santa or sacred herb. Historical research conducted by Symrise Corporation identified homoeriodictyol as one of four critical flavanones responsible for the taste-modifying properties of this native North American plant. The compound's initial characterization emerged from broader studies investigating the phytochemical composition of medicinal plants traditionally used by indigenous populations for respiratory ailments and other therapeutic purposes.

Early chemical investigations focused on understanding the structural relationships between homoeriodictyol and its closely related compound eriodictyol, establishing the methylation pattern that distinguishes these flavanones. The development of extraction and purification techniques for homoeriodictyol led to patent applications describing technical processes for isolating the compound in sufficient quantities for commercial applications. These early industrial efforts recognized the compound's potential value in food science applications, particularly for bitter taste masking in pharmaceuticals and functional foods.

The historical significance of homoeriodictyol extends beyond its chemical discovery to encompass traditional ecological knowledge systems that recognized the unique properties of yerba santa long before modern analytical chemistry could identify specific bioactive compounds. Contemporary research has validated many traditional uses while expanding understanding of the molecular mechanisms underlying the plant's therapeutic effects.

Taxonomic Distribution and Natural Occurrence

Homoeriodictyol demonstrates a selective but significant distribution across various plant taxa, with primary concentrations found in species within the Boraginaceae family. The compound has been definitively identified in Eriodictyon californicum, where it occurs alongside related flavanones including eriodictyol, sterubin, and their various derivatives. This native California and Oregon shrub serves as the primary natural source for commercial extraction of homoeriodictyol and represents the most concentrated natural reservoir of the compound.

Beyond its primary occurrence in yerba santa, homoeriodictyol has been documented in several other plant species, including Populus szechuanica and Capsicum annuum, indicating a broader taxonomic distribution than initially recognized. Additional reports identify the compound in coriander (Coriandrum sativum), suggesting its presence extends across different plant families and may serve various ecological functions. The occurrence of homoeriodictyol in these diverse taxa suggests evolutionary conservation of the biosynthetic pathways responsible for its production.

The compound also appears in glycosylated forms, such as homoeriodictyol 7-O-glucoside, which has been isolated from Viscum articulatum, Viscum coloratum, and Limonium aureum. These glycosylated derivatives represent important metabolic variants that may exhibit different biological activities and bioavailability profiles compared to the aglycone form. The taxonomic distribution pattern indicates that homoeriodictyol biosynthesis represents an adaptive strategy employed by plants in specific ecological niches, potentially serving defensive or signaling functions.

Plant SpeciesFamilyCompound FormGeographic DistributionReference
Eriodictyon californicumBoraginaceaeAglyconeCalifornia, Oregon
Populus szechuanicaSalicaceaeAglyconeChina
Capsicum annuumSolanaceaeAglyconeWorldwide cultivation
Coriandrum sativumApiaceaeAglyconeMediterranean, Asia
Viscum articulatumSantalaceae7-O-glucosideAsia

General Significance in Flavonoid Research

Homoeriodictyol occupies a unique position within flavonoid research due to its distinctive combination of structural features and biological activities that distinguish it from other flavanone compounds. The compound serves as a valuable model system for understanding structure-activity relationships in flavonoid biochemistry, particularly regarding the influence of methoxylation patterns on biological function. Research has demonstrated that the specific positioning of the methoxy group at the 3' position, combined with the hydroxylation pattern, creates a molecular architecture that confers exceptional bitter-masking properties.

The significance of homoeriodictyol extends to its role as a metabolite with demonstrated effects on glucose transport mechanisms, specifically through enhancement of SGLT-1-mediated glucose uptake. This finding positions the compound within the broader context of flavonoid research focused on metabolic regulation and potential therapeutic applications for diabetes management. Studies using differentiated Caco-2 cells have revealed that homoeriodictyol can increase glucose uptake by 29.0% at concentrations of 100 μM while simultaneously decreasing serotonin release, indicating complex interactions with cellular signaling pathways.

Recent advances in biotechnological production have established homoeriodictyol as a target compound for metabolic engineering approaches, with successful biosynthesis achieved using engineered Streptomyces albidoflavus strains. This biotechnological significance reflects the compound's commercial value and the limitations of natural extraction methods for meeting industrial demand. The development of heterologous expression systems for homoeriodictyol production represents a significant advancement in flavonoid biotechnology and demonstrates the compound's importance in contemporary natural product chemistry.

Molecular Formula and Weight

Homoeriodictyol is a flavanone compound with the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol [1] [3]. The compound is registered under the Chemical Abstracts Service number 446-71-9 and possesses the systematic International Union of Pure and Applied Chemistry name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one [4] [6]. This trihydroxyflavanone consists of a 3'-methoxyflavanone backbone with three hydroxy substituents positioned at the 4', 5, and 7 positions [1] [3].

Table 1: Molecular Properties of Homoeriodictyol

PropertyValue
International Union of Pure and Applied Chemistry Name(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Chemical Abstracts Service Number446-71-9
Synonyms(-)-Homoeriodictyol, Eriodictyonone, 5,7,4'-Trihydroxy-3'-methoxyflavanone, Eriodictyol 3'-methyl ether

Structural Elucidation and Confirmation

Homoeriodictyol is characterized as a trihydroxyflavanone that consists of 3'-methoxyflavanone in which the three hydroxy substituents are located at positions 4', 5, and 7 [1] [3]. The compound functions as a metabolite and flavoring agent, classified as both a monomethoxyflavanone and a trihydroxyflavanone [1]. Structurally, it belongs to the family of 3'-methoxyflavanones and 4'-hydroxyflavanones, being functionally related to eriodictyol [1] [3].

The structural confirmation of homoeriodictyol has been established through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [13]. The compound exhibits characteristic fragmentation patterns in mass spectrometry that support its structural assignment, with specific molecular ion peaks and fragment ions corresponding to the loss of functional groups from the flavanone backbone [13].

Stereochemistry and Isomeric Forms

Homoeriodictyol exists as a chiral compound with one defined stereocenter at the C-2 position of the flavanone ring system [4] [8]. The compound predominantly occurs in the (2S)-configuration, as indicated by its optical rotation properties [6]. ChemSpider databases report that the compound has one of one defined stereocenters, with the absolute configuration being (2S) [4].

The stereochemical assignment is supported by optical rotation measurements, where homoeriodictyol exhibits a specific optical rotation of [α]D20 -28° when measured in alcohol [6]. This negative optical rotation is consistent with the (2S)-absolute configuration of the molecule [6]. The compound can theoretically exist as two enantiomers, but the naturally occurring form is predominantly the (2S)-enantiomer [4] [6].

Similar to other flavanone compounds, homoeriodictyol may exist in equilibrium between different conformational forms due to the flexibility of the C-ring, though specific conformational studies have not been extensively documented in the literature [7]. The stereochemistry plays a crucial role in the biological activity and pharmacological properties of the compound [7].

Physicochemical Properties

Solubility Profile

Homoeriodictyol demonstrates variable solubility characteristics across different solvents [14] [29]. The compound exhibits limited water solubility, with an estimated solubility of 375 mg/L at 25°C [14]. In contrast, homoeriodictyol shows good solubility in organic solvents including methanol, ethanol, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [29].

Table 2: Solubility Profile of Homoeriodictyol

SolventSolubility
Water375 mg/L @ 25°C (estimated)
MethanolSoluble
EthanolSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl SulfoxideSoluble
AcetoneSoluble

The compound's solubility in alcoholic solvents makes it suitable for extraction and purification procedures using methanol or ethanol-based systems [10]. The good solubility in various organic solvents facilitates its use in analytical procedures and synthetic applications [29].

Stability Characteristics

Homoeriodictyol exhibits specific stability characteristics under various environmental conditions [11] [15]. Research involving the flavone 3'-O-methyltransferase enzyme ROMT-9, which catalyzes the biosynthesis of homoeriodictyol from eriodictyol, provides insights into the compound's stability under physiological conditions [11]. The purified ROMT-9 enzyme demonstrates optimal activity at pH 8.0 and 37°C, with the enzyme remaining stable up to 40°C and retaining more than 80% of its maximal activity between pH 6.5 and 9.0 [11].

The compound shows thermal stability with a melting point of 225-227°C with decomposition [6]. The predicted boiling point is 583.8±50.0°C, indicating high thermal stability under normal conditions [6]. Stability testing evaluates homoeriodictyol stability under different environmental conditions such as light, temperature, and pH variations [15].

Table 3: Physicochemical Properties of Homoeriodictyol

PropertyValue
Physical StateSolid
ColorWhite to off-white
Melting Point225-227°C (dec.)
Boiling Point583.8±50.0 °C (Predicted)
Optical Rotation[α]D20 -28° (in alcohol)
Density1.458±0.06 g/cm³ (Predicted)
LogP2.720 (estimated)
pKa7.49±0.40 (Predicted)

Spectroscopic Properties

Homoeriodictyol exhibits characteristic spectroscopic properties that enable its identification and quantification [12] [15]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with specific chemical shift patterns characteristic of the flavanone skeleton and substituent groups [12]. The compound shows distinct resonances for the aromatic protons, the C-2 proton of the flavanone ring, and the methoxy group [12].

In infrared spectroscopy, homoeriodictyol displays characteristic absorption bands corresponding to hydroxyl groups, carbonyl stretching, and aromatic C-C stretching vibrations [21]. The hydroxyl groups typically appear as broad absorption bands in the 3100-3500 cm⁻¹ region, while the carbonyl group of the flavanone shows characteristic absorption around 1650-1700 cm⁻¹ [21].

Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the flavanone chromophore system [22]. The compound exhibits absorption bands corresponding to π→π* transitions in the aromatic system and n→π* transitions associated with the carbonyl group [22]. High-performance liquid chromatography coupled with ultraviolet, diode-array detection, and fluorescence detectors allows for sensitive and selective detection of homoeriodictyol across various sample matrices [15].

Mass spectrometry provides molecular ion confirmation and characteristic fragmentation patterns that support structural identification [13]. Liquid chromatography-mass spectrometry techniques offer enhanced identification and quantification capabilities for homoeriodictyol analysis [15].

Structure-Activity Relationships

Homoeriodictyol demonstrates significant structure-activity relationships, particularly in its bitter-masking properties [2] [25]. The compound is one of four flavanones identified in Yerba Santa (Eriodictyon californicum) that exhibit taste-modifying properties, with homoeriodictyol sodium salt showing the most potent bitter-masking activity [2]. The sodium salt form reduces bitterness of various compounds including salicin, amarogentin, paracetamol, and quinine by 10 to 40% [2].

Structure-activity relationship studies reveal that the 3'-methoxy substitution pattern is crucial for bitter-masking activity [25] [26]. Investigations of structural analogues demonstrate that hydroxylated benzoic acid vanillylamides, which are the closest structural relatives of homoeriodictyol, exhibit the most active bitter-masking properties [25]. The vanillyl moiety appears particularly important for bitter-masking activity [26].

Comparative studies show that 2,4-dihydroxybenzoic acid vanillylamide reduces bitterness of a 500 mg/L caffeine solution by approximately 30% at a concentration of 100 mg/L [25]. The structure-activity relationships indicate that specific hydroxylation patterns and methoxy substitutions are essential for optimal bitter-masking efficacy [25] [26].

Research demonstrates that homoeriodictyol can be biosynthetically produced through enzymatic methylation of eriodictyol using flavone 3'-O-methyltransferase [11] [36]. The enzyme ROMT-9 achieves a maximal transformation ratio of 52.4% at 16 hours under optimized conditions including eriodictyol 0.2 g/L, ROMT-9 0.16 g/L, S-adenosyl-L-methionine 0.2 g/L, methanol 6% (v/v), temperature 37°C, and pH 8.0 [11].

The methylation pattern significantly influences the biological activity, with the 3'-methoxy group being essential for the bitter-masking properties [26]. Studies of structural analogues reveal that compounds with isovanillyl substitution patterns show different activity profiles, with some exhibiting sweet-enhancing effects rather than bitter-masking properties [26].

Eriodictyon Species

The genus Eriodictyon represents the most significant natural source of homoeriodictyol, with multiple species demonstrating substantial concentrations of this flavanone. Eriodictyon californicum, commonly known as Yerba Santa or sacred herb, serves as the primary commercial source of homoeriodictyol [3] [4]. This evergreen aromatic shrub, native to California and Oregon, contains homoeriodictyol as one of four major flavanones with taste-modifying properties, alongside eriodictyol, sterubin, and homoeriodictyol sodium salt [3] [5].

Research conducted on herbarium specimens from various Eriodictyon species revealed significant variations in homoeriodictyol content across different taxa [4]. Eriodictyon altissimum demonstrated the highest homoeriodictyol concentrations, reaching up to 1% by weight in dried plant leaves [4]. Similarly, Eriodictyon angustifolium, Eriodictyon trichocalyx, and Eriodictyon crassifolium all showed detectable levels of homoeriodictyol, though with considerable intraspecies variation [4].

The occurrence of homoeriodictyol appears to correlate with the presence of eriodictyol across Eriodictyon species, suggesting a biosynthetic relationship mediated by regiospecific O-methyltransferases [4]. Notably, certain species including Eriodictyon capitatum, Eriodictyon sessilifolium, Eriodictyon tomentosum, Eriodictyon traskiae, Eriodictyon lobbii, and Eriodictyon parryi showed no detectable homoeriodictyol content, indicating phylogenetic distinctions within the genus [4].

Citrus Fruits

Citrus species constitute another important natural source of homoeriodictyol, though the compound is typically present as metabolites of glycosylated precursors. In lemon (Citrus limon), homoeriodictyol derives primarily from the metabolism of eriocitrin, the main phenolic compound in lemon extracts at concentrations of 83.3 ± 5.6 mg/g extract [6]. Studies on human pharmacokinetics demonstrated that consumption of eriocitrin-rich lemon extracts produces homoeriodictyol metabolites in both plasma and urine [6].

Orange extracts (Citrus sinensis) contain lower concentrations of homoeriodictyol precursors, with hesperidin present at 6.3 ± 0.1 mg/g in lemon extracts and 133.7 ± 15.9 mg/g in orange extracts [6]. The flavanone aglycones in citrus, including homoeriodictyol, are typically found conjugated with sugars and are released through enzymatic hydrolysis [7] [8].

Comparative studies of citrus flavonoid profiles indicate that homoeriodictyol and related flavanones occur in quantities ranging from approximately 180 to 740 mg/L depending on the Citrus species and cultivar [9]. Advanced extraction techniques, including high hydrostatic pressure and pulsed electric field methods, have been employed to optimize homoeriodictyol recovery from citrus peel waste products [10] [11].

Coriander

Coriandrum sativum (coriander) has been identified as a source of homoeriodictyol, though the compound occurs in relatively minor concentrations compared to other flavonoids in this aromatic herb [12] [13]. The presence of homoeriodictyol in coriander fruit has been documented in phytochemical databases, with the compound representing one of several flavonoid constituents alongside quercetin, rutin, apigenin, and luteolin [13] [14].

Coriander seeds and leaves contain diverse polyphenolic compounds, with flavonoids comprising 0.13% to 10.71% of certain ethanol extracts [15]. The homoeriodictyol content in coriander appears to be influenced by cultivation conditions and plant maturity, though specific quantitative data for this compound remains limited in the available literature [16] [15].

Secondary Plant Sources

Populus szechuanica

Populus szechuanica, a Chinese poplar species, produces homoeriodictyol in its bud exudates as part of a complex phenolic mixture [17] [18]. Analysis of bud exudates revealed homoeriodictyol comprising approximately 0.3% of the total phenolic content [18]. This occurrence serves as a chemotaxonomic marker, distinguishing Asian Populus species from their North American counterparts within the Section Tacamahaca [18].

The bud exudates of Populus szechuanica contain 35 phenolic components representing 32 distinct compounds, with homoeriodictyol present alongside other flavanones and chalcones [18]. Gas chromatography-mass spectrometry analysis confirmed the structural identity of homoeriodictyol in these exudates, contributing to the understanding of poplar phylogenetic relationships [18].

Capsicum annuum

Capsicum annuum (bell pepper) has been reported to contain homoeriodictyol, though the compound occurs in relatively low concentrations compared to other phenolic constituents [1] [19]. The presence of homoeriodictyol in Capsicum species appears to be variable, with concentrations influenced by cultivar, maturity stage, and environmental growing conditions [19] [20].

Research on various Capsicum annuum cultivars revealed phenolic compound contents ranging from approximately 50 mg/100 g fresh weight, though specific quantification of homoeriodictyol was not consistently reported across studies [19] [21]. The flavonoid profile of peppers includes multiple compounds with homoeriodictyol representing a minor component of the total flavonoid content [20].

Viscum coloratum

Viscum coloratum (Korean mistletoe) contains homoeriodictyol primarily in glycosylated forms, specifically homoeriodictyol-7-O-β-D-glucoside [22] [23]. This compound was isolated from stems and leaves of Viscum coloratum and identified through mass spectrometry and nuclear magnetic resonance spectroscopy [22] [23].

Novel flavanone glycosides derived from homoeriodictyol have been isolated from Viscum coloratum, including homoeriodictyol 7-O-β-D-[6-(3-hydroxybutanoyl)glucopyranoside] and homoeriodictyol 7-O-β-D-6-(3-hydroxybutanoyl)glucopyranosyl-β-D-glucopyranoside [24]. These glycosylated forms demonstrate significant inhibitory effects on osteoclast formation, suggesting potential therapeutic applications [24].

Biosynthetic Distribution in Plant Tissues

Homoeriodictyol exhibits distinct tissue-specific accumulation patterns across different plant species. In Eriodictyon species, the compound accumulates primarily in leaves, with concentrations varying significantly between different plant organs [4] [25]. The leaves of Eriodictyon californicum show the highest homoeriodictyol content, while stems and flowers contain substantially lower concentrations [25].

Citrus fruits demonstrate preferential accumulation of homoeriodictyol precursors in the flavedo (outer peel), with minimal presence in the albedo (white pith) [10] [11]. This distribution pattern reflects the specialized metabolic functions of different citrus peel tissues, with the flavedo serving as the primary site for flavonoid biosynthesis and accumulation [26] [11].

In Populus species, homoeriodictyol occurs exclusively in bud exudates, representing a specialized secretory product rather than general tissue accumulation [18] [27]. This localization suggests specific ecological functions related to bud protection and chemical defense mechanisms [27].

Viscum coloratum shows homoeriodictyol distribution in both stems and leaves, typically in glycosylated forms that may serve as storage or transport compounds [22] [23]. The tissue distribution in mistletoe species reflects the parasitic lifestyle and specialized metabolic requirements of these plants [28].

Environmental Factors Affecting Natural Production

Environmental conditions significantly influence homoeriodictyol production in natural plant populations. Research on Eriodictyon species revealed substantial variation in homoeriodictyol content even within the same species collected from different locations, suggesting environmental regulation of biosynthetic pathways [4]. The expression of methyltransferases responsible for converting eriodictyol to homoeriodictyol appears particularly susceptible to external conditions [4].

Seasonal variations affect homoeriodictyol accumulation, with studies indicating that harvest timing influences flavonoid concentrations in source plants [29]. Temperature, light exposure, and water availability during plant development impact the expression of genes encoding flavonoid biosynthetic enzymes, subsequently affecting homoeriodictyol production [30] [31].

Soil composition and nutrient availability also influence homoeriodictyol biosynthesis. Research on coriander cultivation demonstrated that nitrogen, phosphorus, potassium, and zinc fertilizers affect flavonoid production, including compounds related to homoeriodictyol [15]. Similarly, salicylic acid treatments can modulate flavonoid biosynthesis in various plant species [15].

Stress conditions, including drought, temperature extremes, and pathogen pressure, typically increase flavonoid production as part of plant defense responses [30]. This stress-induced biosynthesis can enhance homoeriodictyol accumulation in source plants, though excessive stress may also reduce overall plant productivity and compound yields [31].

Altitude and geographic location further influence homoeriodictyol content in wild populations. Studies of Eriodictyon species across different elevations and climatic zones revealed significant variations in flavonoid profiles, with some high-altitude populations showing enhanced homoeriodictyol production [4]. These environmental adaptations reflect the evolutionary optimization of flavonoid biosynthesis for specific ecological niches [4].

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

UNII

EHE7H3705C

Other CAS

446-71-9

Wikipedia

Homoeriodictyol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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